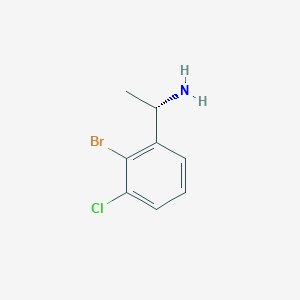
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines. It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-3-chlorophenyl)ethanamine typically involves the bromination and chlorination of a phenylethylamine precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo and chloro substituents to hydrogen, yielding a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromo or chloro groups with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehalogenated phenylethylamines. Substitution reactions can result in the formation of hydroxyl or amino derivatives.
Scientific Research Applications
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating certain medical conditions.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-3-chlorophenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromo and chloro substituents can influence its binding affinity and specificity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its observed activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Bromo-3-fluorophenyl)ethanamine
- (S)-1-(2-Chloro-3-bromophenyl)ethanamine
- (S)-1-(2-Bromo-4-chlorophenyl)ethanamine
Uniqueness
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring. This arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents may also enhance its stability and selectivity in various applications.
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
DPMLEWBBBYUVFF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Cl)Br)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















